二戊胺醋酸溶液

描述

- Dipentylamine acetate solution is an ion pair reagent used in HPLC/MS (High-Performance Liquid Chromatography/Mass Spectrometry).

- It is a colorless and odorless liquid with a boiling point of 140°C and a melting point of -37°C .

- The solution acts as a catalyst in organic synthesis , but the precise mechanism of action is not fully understood.

Synthesis Analysis

- Unfortunately, I don’t have specific information on the synthesis of dipentylamine acetate solution.

Molecular Structure Analysis

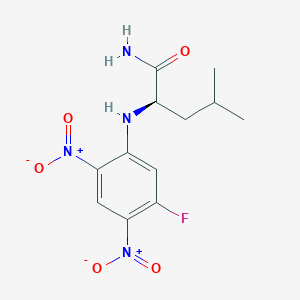

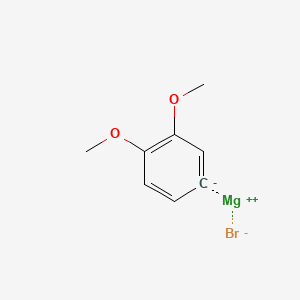

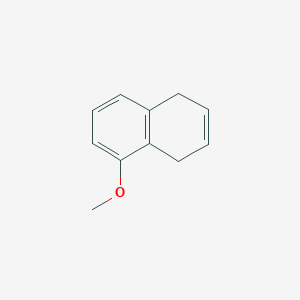

- The molecular formula is C₁₂H₂₇NO₂ .

- It consists of a dipentylamine group and an acetate group.

Chemical Reactions Analysis

- Dipentylamine acetate solution is primarily used as an ion pair reagent in HPLC/MS separations.

- It forms ion pairs with analytes, enhancing their retention and separation in the chromatographic column.

Physical And Chemical Properties Analysis

- The solution is a concentrate for 6x1 L ready-to-use solution.

- Dilute one ampule (~0.3 M) to 1 L with HPLC grade water to obtain a 0.005 M eluent solution .

- It exhibits a boiling point of 140°C and a melting point of -37°C .

科学研究应用

-

Ion Pair Chromatography

- Summary of Application : Dipentylamine acetate solution is suitable for ion pair chromatography . This technique is used to separate ionic and highly polar compounds which are difficult to separate by other forms of chromatography.

- Methods of Application : The concentrate is diluted with HPLC grade water to obtain a 0.005 M eluent solution . The solution is then used in the chromatography process.

- Results or Outcomes : The use of Dipentylamine acetate solution in ion pair chromatography helps in the efficient separation of ionic and highly polar compounds .

-

Energy and Petrochemical Fields

- Summary of Application : Acetate-based ionic liquids, such as Dipentylamine acetate, have applications in energy and petrochemical fields . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

- Methods of Application : The preparation methods of AcILs, including one- and two-step synthesis, are reviewed . They are used as solvents and activators for biomass dissolution, catalysts and reaction mediums in clean organic synthesis .

- Results or Outcomes : The use of AcILs in these fields has driven the attention of researchers globally due to their prominent properties .

-

Metal Acetylacetonates

- Summary of Application : Metal acetylacetonates, which can be formed using Dipentylamine acetate, have applications in nanoparticle research, polymer science, and catalysis .

- Methods of Application : Metal acetylacetonates are used as precursors for nanoparticle research, as solvents and activators for biomass dissolution, and as catalysts and reaction mediums in clean organic synthesis .

- Results or Outcomes : The use of metal acetylacetonates in these fields has led to advancements in several catalytic reactions .

-

Cellulose Acetate Synthesis

- Summary of Application : Dipentylamine acetate solution can be used in the synthesis of cellulose acetate .

- Methods of Application : An efficient and sustainable method for the homogeneous synthesis of cellulose acetate with tunable DS using vinyl acetate in the DBU/CO2 switchable solvent system .

- Results or Outcomes : This method allows for easy recyclability of the employed solvents and improved material properties due to less cellulose degradation .

-

Deep Eutectic Solvents in Biomedicine

- Summary of Application : Deep Eutectic Solvents (DESs) comprising organic acids, such as Dipentylamine acetate, have applications in biomedicine . They are used as antimicrobial agents and drug delivery enhancers .

- Methods of Application : The properties of DESs can be tailored through dilution or change of the ratio of parent substances . They are used in various biomedical studies where they have already been implemented and proven their potential .

- Results or Outcomes : OA-DESs represent an excellent type of DESs for specific biomedical applications, owing to their negligible cytotoxicity, fulfilling the rules of green chemistry and being generally effective as drug delivery enhancers and antimicrobial agents .

-

Optoelectronic Applications

- Summary of Application : Derivatives of diphenylamine, such as Dipentylamine acetate, have applications in optoelectronics . They are used in the synthesis of light-emitting conjugated organic compounds .

- Methods of Application : These compounds are synthesized and used in various optoelectronic applications .

- Results or Outcomes : The use of these compounds has led to advancements in the field of optoelectronics .

安全和危害

- Unfortunately, specific safety data for dipentylamine acetate solution is not readily available.

- Always follow proper lab safety protocols when handling any chemical reagents.

未来方向

- Further research could explore its applications beyond HPLC/MS, potential modifications, and optimization for specific analytical tasks.

属性

IUPAC Name |

acetic acid;N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJPAHGLXFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584983 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid;N-pentylpentan-1-amine | |

CAS RN |

211676-91-4 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)

![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)

![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)